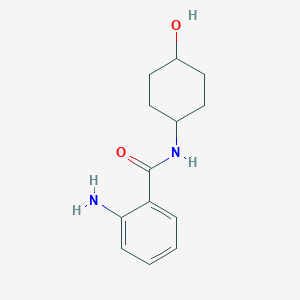

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide has been explored in various studies. For instance, the synthesis of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol (AMB) involved the combination with organic acids such as p-hydroxybenzoic acid (PHBA), m-hydroxybenzoic acid (MHBA), and 3,4-dihydroxy benzoic acid (DHBA) to yield novel co-crystals. These co-crystals were characterized using X-ray single-crystal, fluorescence spectroscopy, and thermal analysis, indicating a successful synthesis process . Another study focused on the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline . Lastly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine was reported to achieve a high yield of 87.8% .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The co-crystals synthesized in the first study were analyzed using Hirshfeld surfaces and fingerprint plots, revealing that the structures are stabilized by various intermolecular interactions such as H…H, N–H…O, H…Br, and C…H . The absolute configurations of the optical isomers of TKS159 were determined spectroscopically, which is essential for assessing their pharmacological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specific conditions and reagents. For example, the co-crystallization process in the first study required the right stoichiometry and the presence of water or methanol as solvents to form the desired co-crystals . The synthesis of TKS159 and its isomers involved the use of optically active pyrrolidine di-p-toluenesulfonate, showcasing the importance of chirality in chemical reactions . The improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide highlighted the role of triethylamine as a catalyst and the mild reaction conditions for achieving high yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures and the interactions within the crystal lattice. The co-crystals in the first study exhibited a three-dimensional hydrogen-bonded network, which could potentially affect their solubility and stability . The pharmacological activity of TKS159 and its isomers was evaluated through their affinity for 5-HT4 receptors, with the (2S,4S)-1 isomer showing the most potent activity, suggesting that the molecular structure directly impacts biological function . The solubility and stability of these compounds are critical for their potential use as pharmaceuticals, and the studies provide valuable insights into these properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Asymmetric Synthesis of Amino Acids : Research includes the asymmetric Strecker synthesis of 1,2-diaminocyclohexanecarboxylic acids, achieving high enantiomeric excess, which is crucial for producing compounds with specific chirality for pharmaceutical applications (Fondekar et al., 2002).

- Chemoselective N-benzoylation : The chemoselective N-benzoylation of aminophenols to produce compounds of biological interest highlights a method for selectively introducing benzoyl groups into amino compounds (Singh et al., 2017).

- Intramolecular Conjugate Addition : A method for synthesizing hydroxy-α-amino acids involves stereoselective intramolecular conjugate addition, indicating the potential for creating conformationally constrained amino acids for biochemical applications (Avenoza et al., 2000).

Biological and Pharmaceutical Applications

- Dopamine Receptor Ligands : Benzamides derived from diaminocyclopropane show potential as ligands for human D2 and D3 dopamine receptors, suggesting applications in the development of treatments for neurological disorders (Yang et al., 2000).

- Antioxidant Activity : Electrochemical studies on amino-substituted benzamides demonstrate their potential as antioxidants, which could lead to applications in preventing oxidative stress-related diseases (Jovanović et al., 2020).

Catalysis and Material Science

- Transamidation Catalysis : The efficient transamidation of carboxamides catalyzed by Fe(III) in the presence of water showcases the potential for developing new catalytic processes in organic synthesis (Becerra-Figueroa et al., 2014).

Propiedades

IUPAC Name |

2-amino-N-(4-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNVULEJJJVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166654 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

CAS RN |

15942-11-7 | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-amino-N-(4-hydroxycyclohexyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)